![molecular formula C19H29NO3 B1245118 Protoemetinol](/img/structure/B1245118.png)
Protoemetinol
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Overview
Description
Protoemetinol is a natural product found in Alangium salviifolium with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Protoemetinol has been a subject of interest in synthetic organic chemistry, particularly in developing concise and efficient synthetic routes. M. J. Palframan, A. Parsons, and Paul D. Johnson (2011) demonstrated a novel and short route for the synthesis of (±)-protoemetinol and its isomers, which has potential applications in synthesizing Alangium and Mitragyna alkaloids. This process involves a key step of 6-exo-trig cyclisation of a vinyl radical (Palframan, Parsons, & Johnson, 2011). Similarly, Hyunyoung Moon et al. (2015) achieved the stereoselective synthesis of (−)-protoemetinol through a unique synthetic route involving an aza-Claisen rearrangement and acid-catalyzed transannulation (Moon et al., 2015).
Applications in Biological and Medical Research
Protoemetinol and its analogues have potential applications in various biological and medical research areas. The properties and synthetic methodologies of protoemetinol are relevant for studying and developing novel pharmaceutical compounds. J. M. Takacs and S. C. Boito (1995) highlighted the utility of an iron-catalyzed cyclization method for synthesizing protoemetinol homologues, demonstrating its relevance in creating analogues of natural products like psychotrine (Takacs & Boito, 1995).
Role in Understanding Cellular Processes
Research involving protoemetinol extends to understanding cellular processes and the role of proto-oncogenes. For example, studies on N-myc, a gene sharing homology with the proto-oncogene c-myc, have implications in understanding the growth and differentiation of normal cells and the pathogenesis of tumors like neuroblastoma and retinoblastoma. This line of research, though not directly involving protoemetinol, falls under the broader scope of studying protooncogenes and their effects on cellular processes (Thiele, Reynolds, & Israel, 1985).
properties
Product Name |
Protoemetinol |
---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]ethanol |
InChI |
InChI=1S/C19H29NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h10-11,13-14,17,21H,4-9,12H2,1-3H3/t13-,14-,17-/m0/s1 |
InChI Key |
HZYOXXWBFOLHRJ-ZQIUZPCESA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CCO)OC)OC |
synonyms |
protoemetinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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